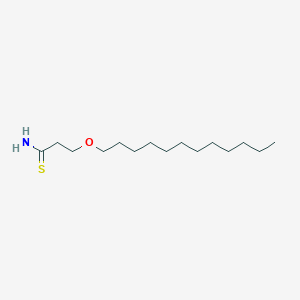

3-(Dodecyloxy)propanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H31NOS |

|---|---|

Molecular Weight |

273.5 g/mol |

IUPAC Name |

3-dodecoxypropanethioamide |

InChI |

InChI=1S/C15H31NOS/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15(16)18/h2-14H2,1H3,(H2,16,18) |

InChI Key |

SIKJVHRDYVNDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCC(=S)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Thioamide Systems

Ground-State Destabilization and Activation of the Thioamide N-C(S) Bond

The reactivity of the thioamide bond is intrinsically linked to the resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S). nih.gov This resonance contributes to the stability of the thioamide group, making it generally less reactive than other carbonyl derivatives. nih.gov However, strategic modifications can lead to a destabilization of this ground state, thereby activating the N-C(S) bond for subsequent transformations. nih.govresearchgate.net

A primary strategy for activating the thioamide N-C(S) bond involves the introduction of an electron-withdrawing group onto the nitrogen atom. rsc.org This modification decreases the electron-donating ability of the nitrogen, which in turn reduces the nN→π*C=S resonance stabilization. rsc.org This "ground-state-destabilization" weakens the N-C(S) bond and increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netrsc.org This concept is a powerful tool for rationally manipulating the reactivity of thioamides. nih.gov

The activation process can be visualized as a disruption of the resonance that characterizes the stable thioamide ground state. By pulling electron density away from the nitrogen, the activating group diminishes the double bond character of the N-C(S) bond, rendering it more susceptible to cleavage.

A prominent example of N-activation is the use of the tert-butoxycarbonyl (Boc) group. nih.gov Site-selective N-tert-butoxycarbonyl activation of primary and secondary thioamides has been shown to be a highly effective method for ground-state destabilization. nih.govrsc.org This transformation can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

The resulting N-Boc or N,N-Boc2-thioamides exhibit significantly enhanced reactivity. nih.govnsf.gov This activation strategy has been successfully employed to facilitate a variety of chemical transformations that are otherwise challenging with unactivated thioamides. nih.gov The presence of the bulky and electron-withdrawing Boc group not only activates the thioamide but can also influence the stereochemical outcome of subsequent reactions.

Table 1: N-tert-Butoxycarbonyl Activation of Thioamides

| Starting Material | Activating Agent | Catalyst | Product |

|---|---|---|---|

| Primary Thioamide | Boc2O (2.5 equiv) | DMAP (5 mol%) | N,N-Boc2-thioamide |

| Secondary Thioamide | Boc2O (1.1 equiv) | DMAP (5 mol%) | N-Boc-thioamide |

This table illustrates the general conditions for the N-tert-butoxycarbonyl activation of primary and secondary thioamides, a key step in their ground-state destabilization. rsc.org

Nucleophilic Additions and Substitutions Involving the Thiocarbonyl Group

The thiocarbonyl group in 3-(Dodecyloxy)propanethioamide is a key site of reactivity, susceptible to attack by a variety of nucleophiles. The outcomes of these reactions are diverse, ranging from direct addition to more complex rearrangement and cleavage pathways.

Nucleophiles can directly attack the electrophilic carbon of the thiocarbonyl group. organic-chemistry.org This addition leads to the formation of a tetrahedral intermediate. rsc.org The fate of this intermediate depends on the nature of the nucleophile, the substitution pattern of the thioamide, and the reaction conditions.

For instance, the reaction of thioamides with organometallic reagents such as organolithium or Grignard reagents can lead to the formation of new carbon-carbon bonds. Similarly, amines can add to the thiocarbonyl carbon, a key step in transamidation reactions. rsc.org

Following nucleophilic addition, the tetrahedral intermediate can undergo various rearrangements or cleavage reactions. One significant pathway is the cleavage of the C(S)-N bond, which is facilitated by N-activation strategies that weaken this bond. nih.gov This cleavage is a fundamental step in transamidation and other substitution reactions. nih.gov

Desulfurization reactions represent another important class of transformations for thioamides. These reactions typically involve treatment with reagents that have a high affinity for sulfur, leading to the conversion of the thioamide to the corresponding amide or other functional groups. nih.gov Radical-initiated desulfurization methods have been developed to achieve this transformation. nih.gov

Transamidation Reactions of Thioamides

Transamidation, the conversion of one thioamide into another by reaction with an amine, is a fundamentally important transformation. nih.gov Direct transamidation of thioamides has historically been a challenge due to the stability of the thioamide bond. nih.gov However, the concept of ground-state destabilization via N-activation has provided a powerful solution to this problem. nih.govresearchgate.net

By activating the thioamide with an N-tert-butoxycarbonyl group, the N-C(S) bond is weakened, making it susceptible to cleavage upon nucleophilic attack by an incoming amine. nih.gov This process allows for the direct and chemoselective transamidation of both primary and secondary thioamides under mild conditions. nih.gov This method has a broad scope, tolerating a wide range of functional groups and enabling late-stage functionalization of complex molecules. nih.govacs.org

The general mechanism involves the nucleophilic addition of an amine to the activated thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the original amino group as a leaving group, affords the new thioamide. rsc.org

Table 2: Key Chemical Transformations of Thioamide Systems

| Transformation | Description | Key Reagents/Conditions |

|---|---|---|

| N-Activation | Introduction of an electron-withdrawing group on the nitrogen to destabilize the N-C(S) bond. | Boc2O, DMAP |

| Nucleophilic Addition | Attack of a nucleophile on the thiocarbonyl carbon. | Organometallic reagents, Amines |

| Transamidation | Conversion of a thioamide to a different thioamide by reaction with an amine. | N-activated thioamide, Amine, Base |

| Desulfurization | Removal of the sulfur atom, often leading to an amide. | Radical initiators |

This table summarizes the principal chemical transformations discussed, which are applicable to thioamide systems such as this compound.

Chemoselective Thioamide to Thioamide Transformations

Chemoselective transformations that interconvert one thioamide into another are valuable synthetic tools. One notable method involves the direct transamidation of thioamides, a process that exchanges the amine component of the thioamide. This can be achieved through N–C(S) transacylation, which relies on the activation of the thioamide nitrogen. For instance, site-selective N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides can destabilize the thioamide bond, making it susceptible to nucleophilic attack by an incoming amine. nih.gov This process allows for the conversion of one thioamide into another under mild conditions. nih.gov

While specific studies on this compound are not extensively documented, its nature as a primary aliphatic thioamide suggests it would be a suitable substrate for such transformations. The general reactivity of aliphatic thioamides in these reactions has been demonstrated to be effective. nih.gov

Scope and Limitations with Aliphatic Thioamide Substrates

Aliphatic thioamides, such as this compound, are generally considered suitable substrates for a variety of chemical transformations. nih.govnsf.gov However, their reactivity can be influenced by steric hindrance and the electronic nature of the substituents.

In the context of chemoselective transamidation, aliphatic thioamides have been shown to react effectively with nucleophilic amines. nsf.gov The presence of the long dodecyloxy chain in this compound is unlikely to impose significant steric hindrance at the thioamide functional group, suggesting it would be a viable substrate. However, strongly basic conditions can sometimes lead to competing α-deprotonation in aliphatic thioamides, which could be a potential limitation. nsf.gov

The scope of reactions involving aliphatic thioamides is broad, encompassing their use in the synthesis of heterocycles and as precursors for other functional groups. nih.gov The specific ether linkage in this compound is generally stable under many reaction conditions used for thioamide transformations, further expanding its potential synthetic utility.

Cyclization Reactions for Heterocycle Formation

Thioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds due to the inherent reactivity of the thioamide functionality.

Thioamides as Precursors for Thiazole (B1198619) and Thiazoline (B8809763) Synthesis

A classic and widely used method for the synthesis of thiazoles is the Hantzsch thiazole synthesis. wikipedia.orgyoutube.com This reaction involves the condensation of a thioamide with an α-haloketone. wikipedia.orgyoutube.com In this context, this compound could react with various α-haloketones to yield 2-substituted-4-(substituted)-thiazoles. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Similarly, thiazolines can be synthesized from thioamides. For example, the reaction of thioamides with α-halo carbonyl compounds can lead to the formation of a thiazoline ring system. youtube.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | α-Haloketone | 2-(2-(Dodecyloxy)ethyl)thiazole derivative | Hantzsch Thiazole Synthesis |

| This compound | α-Haloaldehyde | 2-(2-(Dodecyloxy)ethyl)thiazoline derivative | Cyclocondensation |

Comparative Analysis with Oxygen Analogues in Cyclization Efficiency

In cyclization reactions, thioamides often exhibit different reactivity and efficiency compared to their corresponding oxygen analogues, amides. The greater nucleophilicity of the sulfur atom in a thioamide generally makes it a more reactive precursor in cyclization reactions that involve nucleophilic attack by the chalcogen atom.

For instance, in the formation of five-membered heterocycles like thiazoles (from thioamides) versus oxazoles (from amides), the Hantzsch synthesis with thioamides is a very efficient and general method. While analogous syntheses of oxazoles from amides are known, they can sometimes require harsher conditions or offer lower yields. The enhanced reactivity of the thioamide sulfur facilitates the initial nucleophilic substitution and subsequent cyclization steps.

Desulfurization Reactions and Related Transformations

Desulfurization of thioamides is a useful transformation that typically converts the thioamide back to its corresponding amide or, in some cases, to a nitrile or an amine. organic-chemistry.orgresearchgate.net This transformation can be achieved using various reagents and conditions.

Common methods for the desulfurization of thioamides to amides involve oxidative conditions. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone® can effect this transformation. researchgate.net Radical-initiated desulfurization has also been reported as a chemoselective method, particularly in the context of peptide chemistry, where the thioamide group can be converted to an amide in the presence of other functional groups. nih.gov For this compound, such a reaction would yield 3-(dodecyloxy)propanamide.

Alternatively, reductive desulfurization can lead to the formation of amines. This typically requires strong reducing agents. Another transformation is the conversion of thioamides to nitriles, which can be achieved through dehydrosulfurization reactions. organic-chemistry.org

Enolate Alkylations of Thioamides

Similar to ketones, esters, and amides, the α-protons of thioamides are acidic and can be removed by a strong base to form a thioamide enolate. These enolates are nucleophilic and can react with electrophiles, such as alkyl halides, in an alkylation reaction. libretexts.orgumn.edu

For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the carbon α to the thiocarbonyl group, yielding a 2-alkyl-3-(dodecyloxy)propanethioamide. youtube.com This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position of the thioamide. libretexts.orgfiveable.me

The choice of base and reaction conditions is crucial to favor C-alkylation over potential N- or S-alkylation. The long aliphatic chain in this compound is not expected to interfere with the formation of the enolate or the subsequent alkylation step.

| Starting Material | Base | Electrophile | Product |

| This compound | Lithium diisopropylamide (LDA) | Methyl iodide | 2-Methyl-3-(dodecyloxy)propanethioamide |

| This compound | Sodium hydride (NaH) | Benzyl bromide | 2-Benzyl-3-(dodecyloxy)propanethioamide |

Thioamide-Mediated Conversions to Other Functional Groups

The thioamide functional group, an isostere of the amide group where sulfur replaces oxygen, exhibits unique reactivity that makes it a valuable intermediate in organic synthesis. This altered reactivity allows for transformations that are not as readily achieved with amides, including conversions to various other functional groups. One such significant transformation is the conversion of primary thioamides into thioesters.

A direct and efficient method for synthesizing thioesters involves the reaction of primary thioamides, such as this compound, with alcohols. researchgate.net This transformation is particularly noteworthy as it provides a straightforward route to thioesters, which are important compounds in biochemistry and organic synthesis, without relying on noxious and malodorous thiols as starting materials. researchgate.net

Detailed Research Findings:

Research has demonstrated a one-step, solvent-free method for the conversion of primary thioamides to their corresponding thioesters. researchgate.netresearchgate.net This process is effectively catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), under heated conditions. researchgate.net The reaction proceeds by reacting the primary thioamide with an alcohol, leading to the formation of the thioester and ammonia (B1221849) as a byproduct.

The proposed mechanism for this acid-catalyzed reaction involves the initial protonation of the sulfur atom of the thioamide group. This activation step increases the electrophilicity of the thiocarbonyl carbon, facilitating a nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes rearrangement and elimination of ammonia to yield the final thioester product.

The versatility of this method has been confirmed through the successful synthesis of a variety of structurally diverse thioesters in good to excellent yields, typically ranging from 70-91%. researchgate.net The reaction tolerates a range of substituted phenyl groups on the thioamides and is effective with various primary and secondary alcohols. researchgate.net An important advantage of this protocol is its operation under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste and avoiding the use of environmentally problematic organic solvents. researchgate.net

While specific experimental data for the reaction of this compound is not detailed in the surveyed literature, its structure as a primary thioamide suggests it would be a suitable substrate for this transformation. Reacting it with an alcohol (R'-OH) under the established conditions would be expected to yield the corresponding S-alkyl 3-(dodecyloxy)propanethioate.

The following interactive table summarizes the results from studies on analogous reactions, showcasing the scope and efficiency of converting various primary thioamides and alcohols into thioesters under solvent-free, acid-catalyzed conditions. researchgate.netresearchgate.net

Table 1. Acid-Catalyzed Synthesis of Thioesters from Primary Thioamides and Alcohols Reaction conditions: thioamide (1 mmol), alcohol (1.2 mmol), p-TsOH (1 mmol), 100 °C, 60 min. researchgate.net

| Thioamide | Alcohol | Product (Thioester) | Yield (%) |

|---|---|---|---|

| Benzothioamide | 4-Nitrobenzyl alcohol | S-(4-Nitrobenzyl) benzothioate | 88 |

| Benzothioamide | 4-Chlorobenzyl alcohol | S-(4-Chlorobenzyl) benzothioate | 85 |

| Benzothioamide | Benzhydrol | S-Benzhydryl benzothioate | 87 |

| 4-Methylbenzothioamide | 4-Nitrobenzyl alcohol | S-(4-Nitrobenzyl) 4-methylbenzothioate | 91 |

| 4-Methylbenzothioamide | Benzyl alcohol | S-Benzyl 4-methylbenzothioate | 84 |

| 4-Methoxybenzothioamide | 4-Nitrobenzyl alcohol | S-(4-Nitrobenzyl) 4-methoxybenzothioate | 89 |

| 4-Chlorobenzothioamide | 4-Nitrobenzyl alcohol | S-(4-Nitrobenzyl) 4-chlorobenzothioate | 86 |

The data indicates that the reaction is robust, providing high yields for a variety of substrates with different electronic properties, including both electron-donating and electron-withdrawing groups on the aromatic ring of the thioamide. researchgate.net The scalability of the reaction has also been demonstrated, proceeding efficiently on a larger scale, which underscores its practical utility. researchgate.net

Applications in Advanced Organic Synthesis and Methodology Development

Role as Versatile Synthetic Intermediates and Building Blocks

The thioamide group within 3-(Dodecyloxy)propanethioamide is a powerful synthetic handle for the construction of more complex molecular structures, particularly sulfur- and nitrogen-containing heterocycles. Thioamides are well-established precursors for the synthesis of compounds such as thiazoles, thiophenes, and other related ring systems. chemrxiv.orgnih.govrroij.com The general reactivity of the thioamide functional group allows it to participate in various cyclization and condensation reactions.

For instance, the Hantzsch thiazole (B1198619) synthesis and its variations commonly employ thioamides as a key reactant, which react with α-haloketones to form the thiazole ring. This established reactivity suggests that this compound can serve as a precursor to thiazole derivatives functionalized with a dodecyloxypropyl side chain. Such intermediates are valuable in the synthesis of new materials and complex organic molecules. The table below summarizes the potential of the thioamide functional group as a building block for key heterocyclic cores.

| Starting Functional Group | Reagent Class | Resulting Heterocyclic Core |

| Thioamide | α-Halocarbonyl compounds | Thiazole |

| Thioamide | Acetylenic compounds | Thiazole |

| Thioamide | 1,4-Dicarbonyls with sulfidizing agents | Thiophene rroij.com |

| Thioamide | Various nucleophiles and cyclization agents | Other S/N-containing heterocycles researchgate.netosi.lv |

Integration into Complex Molecular Architectures (Excluding Biologically Active Compounds)

While many applications of thioamides are in medicinal chemistry, their unique reactivity extends to materials science. nih.gov Research has shown that thioamides can be utilized in radical copolymerization processes to create vinyl polymers that contain thioethers within their backbone. chemrxiv.org This integration provides a pathway to novel hybrid polymer materials with specific properties, such as controlled degradability at the thioether linkages.

The presence of the long dodecyloxy chain in this compound introduces significant lipophilicity and potential for self-assembly or modification of polymer solubility. Therefore, its integration as a monomer or functionalizing agent could be explored in the development of advanced materials, such as degradable plastics or specialized polymer coatings, where biological activity is not the intended application.

Thioamide-Based Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Proline-derived amides and their thioamide analogues have been extensively studied as catalysts for reactions like the aldol (B89426) reaction. mdpi.com Comparative studies have demonstrated that prolinethioamides can be superior to their corresponding prolinamides, often providing higher yields and enantioselectivity. mdpi.com This enhanced catalytic activity is attributed to the distinct electronic and steric properties of the thioamide group, which can influence the stability and geometry of the transition state.

The mechanism, similar to that of proline catalysis, involves the formation of an enamine intermediate. mdpi.com The thioamide functionality, along with an acid additive, plays a crucial role in achieving high catalytic activity. mdpi.com While direct studies on this compound as an organocatalyst are not prominent in the literature, the fundamental principles of thioamide catalysis suggest its potential. The long alkyl chain could influence catalyst solubility in nonpolar solvents, a factor that has been investigated in other organocatalytic systems to improve performance. nih.gov

The following table, based on reported findings, illustrates the superior performance of a thioamide catalyst compared to its amide counterpart in a representative aldol reaction. mdpi.com

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| Prolinamide | Aldol Reaction | Moderate | Good |

| Prolinethioamide | Aldol Reaction | 92 | 95 |

Development of Novel Reaction Pathways and Mechanistic Insights

The synthesis of thioamides itself is an area of active research, with modern methods aiming to overcome the limitations of traditional thionating agents. A significant development is the use of nitroalkanes as thioacyl equivalents for the direct synthesis of thioamides. nih.gov This methodology involves reacting a nitroalkane with an amine in the presence of elemental sulfur and sodium sulfide (B99878). nih.gov

This pathway offers a mild, efficient, and chemoselective route to a diverse range of thioamides, avoiding harsh reagents and extensive protecting group manipulations. nih.gov Such novel methods are crucial for accessing complex molecules and enable the late-stage introduction of the thioamide group. The application of this reaction to synthesize precursors like this compound from the corresponding nitroalkane demonstrates progress in synthetic methodology. This approach is stereochemically robust, making it valuable for substrates with existing chiral centers. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Key Advantage |

| Nitroalkane (R-CH₂NO₂) | Amine (R'-NH₂) | S₈, Na₂S in THF | Thioamide (R-C(S)NH-R') | Mild conditions, high functional group tolerance, stereoretention nih.gov |

This method represents a significant advancement, expanding the toolkit for chemists and providing deeper mechanistic understanding of thioacylation reactions. nih.gov

Theoretical and Mechanistic Investigations of Thioamide Reactivity

Electronic Structure and Resonance Contributions in Thioamides5.2. Conformational Analysis and Rotational Barriers Around the N-C(S) Bond5.3. Computational Approaches to Elucidating Thioamide Reactivity5.4. Energy Profiles and Transition States in Thioamide Transformations

Without dedicated scholarly research on 3-(Dodecyloxy)propanethioamide, any attempt to provide the requested detailed analysis, data tables, and research findings would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted on this specific compound to generate the content requested.

Future Directions in Propanethioamide Research

Exploration of New Synthetic Strategies for Alkoxypropanethioamides

The synthesis of thioamides has traditionally relied on the thionation of corresponding amides using reagents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net However, the future of synthesizing complex molecules like alkoxypropanethioamides lies in the development of more efficient, milder, and sustainable methods.

A significant area of exploration is the use of elemental sulfur in multicomponent reactions. organic-chemistry.org Strategies involving the reaction of aldehydes, amines, and elemental sulfur, potentially under greener conditions such as in water or solvent-free systems, could provide direct access to a wide range of thioamides. organic-chemistry.org For alkoxypropanethioamides, this would involve reacting an alkoxy-substituted aldehyde with an amine and sulfur. Researchers will likely focus on optimizing these reactions to tolerate the long dodecyloxy chain and other functional groups, enhancing the atom economy and reducing waste.

Another promising avenue is the development of thioacylation strategies that avoid harsh reagents. researchgate.netchemrxiv.org This could involve the generation of reactive thioacyl intermediates from precursors like nitroalkanes or α-keto acids, which then react with amines to form the desired thioamide. researchgate.netchemrxiv.org These methods offer the potential for high chemoselectivity and functional group tolerance, which is crucial when dealing with multifunctional molecules.

Future synthetic strategies are expected to focus on:

Catalyst-Free and Solvent-Free Conditions: Reducing environmental impact and simplifying purification processes. mdpi.comresearchgate.net

Flow Chemistry: Enabling safer, more scalable, and controlled synthesis of thioamides.

Late-Stage Thioamidation: Introducing the thioamide group at a later stage in a synthetic sequence, allowing for the rapid diversification of complex molecules. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for Alkoxypropanethioamides | References |

|---|---|---|---|

| Multicomponent Reactions with Elemental Sulfur | One-pot synthesis from simple precursors (aldehydes, amines, sulfur). | High atom economy; potential for greener, catalyst-free conditions. | organic-chemistry.orgmdpi.com |

| Thioacylation via Reactive Intermediates | Generation of thioacyl species from nitroalkanes or α-keto acids. | Mild reaction conditions; high functional group tolerance. | researchgate.netchemrxiv.org |

| Transamidation of Thioamides | Exchange of the amine group on a pre-existing thioamide. | Allows for late-stage modification and library synthesis. | chemrxiv.orgnih.gov |

| Thionation of Amides | Traditional method using reagents like Lawesson's reagent. | Well-established but often requires harsh conditions. | researchgate.net |

Development of Novel Catalytic Systems for Thioamide Transformations

The thioamide group is more reactive than its amide counterpart, making it a versatile handle for further chemical transformations. nih.gov The development of novel catalytic systems is paramount to harnessing this reactivity in a controlled and selective manner.

Transition-metal catalysis offers a powerful toolkit for thioamide transformations. For instance, silver(I)-promoted coupling of thioamides with carboxylic acids has been used for peptide synthesis, proceeding through an isoimide (B1223178) intermediate. unimelb.edu.au Future research could explore other metals like copper, palladium, or gold to catalyze new types of bond formations at or adjacent to the thioamide group. Copper-catalyzed systems, for example, have been employed in the synthesis of thioamides and α-keto thioamides. mdpi.com

A particularly exciting frontier is the development of catalysts that are resistant to poisoning by sulfur compounds. Ruthenium-pincer complexes have shown promise in the catalytic hydrogenation of thioamides, a reaction that is often challenging due to catalyst deactivation by the thiol products. acs.org Further development of such robust catalysts will enable a broader range of reductive and cross-coupling reactions.

Future efforts in this area will likely include:

Enantioselective Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving prochiral thioamides.

Photoredox Catalysis: Using light to drive novel thioamide transformations under mild conditions.

Organocatalysis: Employing small organic molecules as catalysts to avoid the cost and toxicity associated with some transition metals. nih.gov

| Catalytic System | Transformation | Potential Future Application | References |

|---|---|---|---|

| Silver(I) Complexes | Coupling with carboxylic acids (peptide synthesis). | Macrocyclization and synthesis of complex depsipeptides. | unimelb.edu.au |

| Ruthenium-Pincer Complexes | Hydrogenation to amines and thiols. | Selective reductions in the presence of other functional groups. | acs.org |

| Copper Catalysts | Synthesis of thioamides and α-keto thioamides. | Catalytic C-H functionalization adjacent to the thioamide. | mdpi.com |

| Transition-Metal-Free Systems | Transamidation via ground-state destabilization. | Developing organocatalytic versions of C-N bond forming reactions. | nih.gov |

Expanding the Scope of Thioamide-Mediated Reactions for Chemical Synthesis

The unique reactivity of the thioamide functional group makes it an excellent intermediate for synthesizing a variety of other molecular structures. nih.gov Future research will focus on expanding the repertoire of reactions that use thioamides as key building blocks.

One major area of application is in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For example, thioamides are well-known precursors to thiazoles. researchgate.net Research into new cyclization strategies, perhaps catalyzed by iodine or other electrophilic species, could allow for the synthesis of novel heterocyclic systems from alkoxypropanethioamide precursors. researchgate.net

The use of thioamides in peptide and protein chemistry is another rapidly growing field. researchgate.netku.dk The thioamide bond can act as an isostere of the amide bond, often conferring increased resistance to enzymatic degradation. nih.govtandfonline.com Future work could involve incorporating alkoxypropanethioamides into peptides to study the effect of the long alkyl chain on properties like cell permeability, protein binding, and self-assembly. Furthermore, the thioamide's unique reactivity can be exploited for late-stage peptide functionalization, ligation, or macrocyclization. unimelb.edu.au

Key future directions include:

Domino and Cascade Reactions: Designing multistep reactions initiated by the thioamide group to rapidly build molecular complexity.

Synthesis of Thio-peptidomimetics: Creating new classes of bioactive molecules by incorporating thioamides into non-peptidic scaffolds.

Materials Science Applications: Using the metal-binding properties of thioamides to create novel polymers, sensors, or nanomaterials.

Advanced Mechanistic Studies to Predict and Control Reactivity

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For thioamide chemistry, this involves elucidating the intricate electronic and steric factors that govern their reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction pathways. nih.govacs.org Future mechanistic studies will leverage advanced computational models to map out potential energy surfaces for various thioamide transformations. unict.it This can provide insights into the structure of transition states, the role of catalysts, and the origins of selectivity. For instance, DFT studies have been used to understand the mechanism of thioamide transamidation, revealing the importance of "ground-state-destabilization" of the C-N bond. nih.gov

Experimental mechanistic studies will also play a critical role. Techniques such as kinetic analysis, isotope labeling, and in-situ spectroscopy can be used to identify reaction intermediates and validate computational predictions. Understanding the subtle differences in reactivity between thioamides and their oxygen-containing amide counterparts—such as their hydrogen bonding capabilities and rotational barriers—will be key to exploiting their unique chemical properties. nih.govtandfonline.com

The goals of these advanced mechanistic studies are to:

Develop Predictive Models: Create computational models that can accurately predict the outcome of a reaction based on the structure of the thioamide and the reaction conditions.

Rational Catalyst Design: Use mechanistic insights to design more efficient and selective catalysts for specific thioamide transformations.

Control Reaction Pathways: By understanding the factors that govern different reaction pathways, chemists can selectively steer a reaction towards a desired product, minimizing the formation of byproducts.

Through a synergistic combination of innovative synthesis, catalyst development, application expansion, and deep mechanistic understanding, the field of propanethioamide research is poised for significant advancements, promising new molecules and materials with tailored properties and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.